Cetaben

Description

Properties

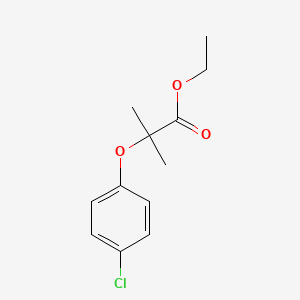

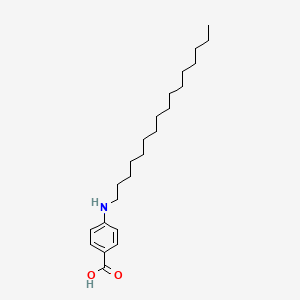

IUPAC Name |

4-(hexadecylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKHSSBFQDQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64059-66-1 (mono-hydrochloride salt) | |

| Record name | Cetaben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70204558 | |

| Record name | Cetaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55986-43-1 | |

| Record name | 4-(Hexadecylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetaben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetaben's Core Mechanism in Lipid Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as sodium p-(hexadecylamino)benzoate, has demonstrated notable antiatherosclerotic properties. This technical guide delves into the core mechanism of action of this compound in lipid metabolism, focusing on its well-documented role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition directly impacts cholesterol esterification, a critical process in the development of atherosclerotic plaques. Understanding this mechanism is paramount for researchers and professionals involved in the development of novel lipid-lowering and anti-atherosclerotic therapies.

Core Mechanism of Action: Inhibition of ACAT

The primary mechanism through which this compound exerts its effects on lipid metabolism is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters. These esters are then stored in lipid droplets within cells, including macrophages in the arterial wall. An accumulation of these lipid-laden macrophages, known as foam cells, is a hallmark of atherosclerosis.

By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters. This leads to a decrease in the storage of cholesterol within the arterial walls, thereby mitigating the development of atherosclerotic lesions. In vitro studies have confirmed this inhibitory effect, demonstrating that this compound sodium effectively inhibits the esterification of cholesterol catalyzed by a crude preparation of ACAT isolated from cholesterol-fed rabbit aortae, with an inhibition constant (Ki) of 7.4 x 10⁻⁵ M[1].

This direct action on the aortic wall suggests that this compound's antiatherosclerotic activity is not solely dependent on its systemic lipid-lowering effects but also involves a localized vascular mechanism[1].

Quantitative Data from In Vivo Studies

An in vivo study conducted on hypercholesterolemic rabbits provides quantitative evidence of this compound's efficacy. The administration of this compound sodium resulted in significant reductions in both plasma cholesterol and the accumulation of sterols in the aorta.

| Treatment Group | Dosage | Change in Plasma Cholesterol | Change in Aortic Sterol Content | Aortic Sterol Composition |

| This compound Sodium | 113 mg/kg/day | Decreased | Decreased | Reduction in esterified sterol |

| This compound Sodium | 27 mg/kg/day | No significant change | Decreased deposition | Not specified |

Table 1: Summary of the effects of this compound Sodium in hypercholesterolemic rabbits. Data extracted from a study on the antiatherogenic activity of this compound sodium.[1]

Key Experimental Protocols

In Vitro ACAT Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory effect of this compound on ACAT activity in rabbit aortae.

1. Preparation of Aortic Microsomes:

- Aortae are excised from cholesterol-fed rabbits.

- The tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) solution).

- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the ACAT enzyme.

2. ACAT Activity Assay:

- The microsomal preparation is incubated with a reaction mixture containing:

- A cholesterol substrate (e.g., [¹⁴C]cholesterol).

- A fatty acyl-CoA substrate (e.g., oleoyl-CoA).

- A buffer to maintain optimal pH.

- Varying concentrations of this compound sodium or a vehicle control.

- The reaction is allowed to proceed for a defined period at a controlled temperature.

3. Quantification of Cholesteryl Esters:

- The reaction is terminated, and the lipids are extracted.

- The cholesteryl esters are separated from free cholesterol using thin-layer chromatography (TLC).

- The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

4. Data Analysis:

- The rate of cholesteryl ester formation is calculated for each this compound concentration.

- The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, for example, using a Lineweaver-Burk plot.

Visualizations

Caption: this compound inhibits the ACAT enzyme, reducing cholesteryl ester formation and foam cell development.

Caption: Experimental workflow for the in vitro ACAT inhibition assay.

References

Pharmacological Properties of Cetaben Sodium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetaben sodium, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with demonstrated anti-atherosclerotic properties in preclinical models.[1] Its primary mechanism of action involves the inhibition of the enzyme fatty acyl-CoA:cholesterol acyltransferase (ACAT), a key player in cellular cholesterol esterification and storage. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound sodium, including its mechanism of action, pharmacodynamics, and available preclinical data. Due to the limited publicly available information on the pharmacokinetics and clinical development of this compound sodium, this paper also contextualizes its properties within the broader class of ACAT inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited preclinical studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner lining of arteries, remains a leading cause of cardiovascular disease worldwide. A central process in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in this process by catalyzing the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] Inhibition of ACAT has therefore been a significant area of research for the development of anti-atherosclerotic drugs.

This compound sodium has been identified as an inhibitor of ACAT and has shown potential in reducing the development of atherosclerotic lesions in animal models.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on the pharmacological properties of this compound sodium.

Mechanism of Action

The primary mechanism of action of this compound sodium is the inhibition of fatty acyl-CoA:cholesterol acyltransferase (ACAT).[4] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for the storage of excess cholesterol within cells. In the context of atherosclerosis, ACAT1 is the predominant isoform in macrophages, and its activity contributes to the transformation of macrophages into foam cells.

By inhibiting ACAT, this compound sodium is proposed to reduce the accumulation of cholesteryl esters in the arterial wall. This inhibition leads to an increase in intracellular free cholesterol, which can have several downstream effects, including the stimulation of cholesterol efflux from macrophages to HDL particles, a key step in reverse cholesterol transport.

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound sodium through the inhibition of ACAT.

Pharmacodynamics

The pharmacodynamic effects of this compound sodium are primarily related to its anti-atherosclerotic and hypolipidemic activities observed in preclinical studies.

Anti-Atherosclerotic Effects

In a study using hypercholesterolemic rabbits, this compound sodium demonstrated a reduction in the development of atherosclerotic lesions. The effects were observed at different dosages, indicating a dose-dependent response.

Effects on Lipid Metabolism

This compound sodium has been shown to influence lipid profiles in animal models. Its inhibitory action on ACAT is directly linked to a reduction in the esterification of cholesterol in the aorta.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound sodium from preclinical studies.

Table 1: In Vitro ACAT Inhibition by this compound Sodium

| Parameter | Value | Source |

| Inhibition Constant (Ki) | 7.4 x 10-5 M | [2] |

Table 2: In Vivo Efficacy of this compound Sodium in Hypercholesterolemic Rabbits

| Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Atherosclerotic Lesions | Source |

| 27 mg/kg/day | No significant effect | Decreased | Decreased development in the abdominal aorta | [2] |

| 113 mg/kg/day | Decreased | Decreased | Appeared to decrease the incidence of gross lesions | [2] |

Pharmacokinetics (ADME)

Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound sodium is not extensively available in the public domain. As a p-aminobenzoic acid derivative with a long alkyl chain, it can be hypothesized that its absorption might be influenced by its lipophilicity. Further studies would be required to elucidate its pharmacokinetic profile.

Preclinical Studies

The primary evidence for the pharmacological activity of this compound sodium comes from a key preclinical study conducted in rabbits.

Experimental Protocol: Anti-atherosclerotic Activity in Rabbits

-

Animal Model: Male New Zealand White rabbits.

-

Diet: Fed a hypercholesterolemic diet (2% cholesterol).

-

Induction of Atherosclerosis: Aortic de-endothelialization was performed using a balloon catheter to induce lesion formation.

-

Drug Administration: this compound sodium was administered orally at doses of 27 mg/kg/day and 113 mg/kg/day.

-

Parameters Measured:

-

Plasma cholesterol levels.

-

Aortic total and esterified sterol content.

-

Gross and microscopic examination of atherosclerotic lesions in the aorta.

-

-

In Vitro Assay:

-

A crude preparation of fatty acyl CoA:cholesterol acyl transferase was isolated from the aortas of cholesterol-fed rabbits.

-

The inhibitory activity of this compound sodium on the esterification of cholesterol was measured to determine the inhibition constant (Ki).

-

Experimental Workflow

The following diagram outlines the workflow of the key preclinical study investigating the anti-atherosclerotic effects of this compound sodium.

Clinical Trials

To date, there is no publicly available data from clinical trials investigating the safety and efficacy of this compound sodium in humans. The development of ACAT inhibitors for atherosclerosis has faced challenges, with several candidates failing to demonstrate significant clinical benefit in human trials, which may have influenced the clinical development trajectory of this compound sodium.

Conclusion and Future Directions

This compound sodium is a potent inhibitor of ACAT with demonstrated anti-atherosclerotic effects in a preclinical rabbit model. Its ability to reduce cholesterol esterification in the aorta provides a clear mechanistic basis for its observed efficacy. However, a significant gap in knowledge exists regarding its pharmacokinetic properties, long-term safety, and efficacy in humans.

Future research should focus on:

-

Comprehensive pharmacokinetic profiling (ADME) of this compound sodium.

-

In-depth studies to elucidate its effects on various signaling pathways beyond ACAT inhibition.

-

Toxicology and safety pharmacology studies to assess its potential for clinical development.

-

Well-designed clinical trials to evaluate its safety and efficacy in patients with atherosclerosis, should the preclinical data warrant further investigation.

The information presented in this whitepaper provides a foundational understanding of the pharmacological properties of this compound sodium, highlighting both its potential as an anti-atherosclerotic agent and the critical need for further research to fully characterize its therapeutic utility.

References

- 1. This compound sodium, an antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential antiatherosclerotic agents. 4. [(Functionalized-alkyl)amino]benzoic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Cetaben for Atherosclerosis Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological feature of atherosclerosis is the accumulation of cholesteryl esters within macrophage foam cells in the arterial intima. Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. Its inhibition has been a therapeutic target for mitigating the progression of atherosclerosis. This technical guide provides an in-depth overview of the initial studies on Cetaben (sodium p-aminomethylbenzoate), a compound identified for its potential anti-atherosclerotic properties through the inhibition of ACAT.

Core Mechanism of Action: ACAT Inhibition

This compound's primary mechanism of action in the context of atherosclerosis is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the predominant isoform in macrophages, playing a crucial role in the formation of foam cells, a hallmark of atherosclerotic lesions. By inhibiting ACAT1, this compound is proposed to reduce the accumulation of cholesteryl esters within macrophages, thereby potentially slowing the progression of atherosclerosis.[1][2][3]

Preclinical In Vivo Studies in Rabbit Models

The foundational research on this compound's anti-atherosclerotic effects was conducted in hypercholesterolemic rabbits, a well-established animal model for studying atherosclerosis. These studies aimed to evaluate the impact of this compound on plasma lipid profiles, aortic cholesterol deposition, and the development of atherosclerotic lesions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vivo studies of this compound.

| Dose | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Gross Atherosclerotic Lesions |

| 113 mg/kg/day | Decreased | Decreased | Apparent Decrease in Incidence |

| 27 mg/kg/day | No significant hypocholesteremic activity observed | Decreased | Decreased development in the abdominal aorta |

Table 1: In Vivo Effects of this compound in Cholesterol-Fed Rabbits.[4]

| Parameter | Value | Description |

| Ki (Inhibitory Constant) | 7.4 x 10-5 M | This value represents the concentration of this compound required to produce half-maximum inhibition of fatty acyl CoA:cholesterol acyl transferase (ACAT) in vitro, indicating its potency as an ACAT inhibitor.[4] |

Table 2: In Vitro Inhibitory Activity of this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols employed in the initial studies of this compound, based on established practices in the field.

In Vivo Atherosclerosis Rabbit Model

-

Animal Model: Male New Zealand White rabbits are typically used for these studies.

-

Induction of Hypercholesterolemia: The rabbits are fed a cholesterol-rich diet (e.g., 0.5-2% cholesterol supplemented with fat) for a specified period to induce high blood cholesterol levels, a primary driver of atherosclerosis.[5][6]

-

Induction of Endothelial Injury: To accelerate and localize lesion formation, a technique such as balloon catheter-induced de-endothelialization of the aorta is often employed. This mechanical injury to the inner lining of the artery promotes the infiltration of lipids and inflammatory cells.

-

Drug Administration: this compound is administered orally at varying doses to different groups of rabbits. A control group receives a placebo.

-

Sample Collection and Analysis:

-

Plasma Lipids: Blood samples are collected periodically to measure plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels.

-

Aortic Tissue Analysis: At the end of the study, the aortas are excised. The extent of atherosclerotic lesions is quantified, often by staining with a lipid-soluble dye like Sudan IV. The cholesterol and cholesteryl ester content of the aortic tissue is determined biochemically.

-

In Vitro ACAT Inhibition Assay

-

Enzyme Source: A crude preparation of fatty acyl CoA:cholesterol acyl transferase (ACAT) is isolated from the aortas of cholesterol-fed rabbits. This is typically done by homogenizing the tissue and isolating the microsomal fraction, which is rich in ACAT.[7]

-

Assay Conditions: The assay is performed in a buffered solution containing the microsomal preparation, a source of cholesterol, and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as a substrate.

-

Inhibition Measurement: this compound, at various concentrations, is pre-incubated with the enzyme preparation. The reaction is initiated by adding the radiolabeled substrate.

-

Quantification: The amount of radiolabeled cholesteryl ester formed is measured, typically by thin-layer chromatography followed by scintillation counting. The inhibitory constant (Ki) is then calculated to determine the potency of this compound as an ACAT inhibitor.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.

Caption: this compound's Inhibition of the ACAT1 Pathway in Macrophages.

Caption: Generalized Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion and Future Directions

The initial studies on this compound provided promising preclinical evidence for its anti-atherosclerotic effects, primarily through the inhibition of ACAT. The in vivo rabbit model demonstrated a reduction in aortic sterol deposition and lesion development, even at doses that did not significantly lower plasma cholesterol.[4] This suggests a direct effect on the arterial wall. The in vitro data confirmed this compound's ability to inhibit ACAT activity.[4]

For drug development professionals, these findings highlight the potential of targeting macrophage cholesterol metabolism as a therapeutic strategy for atherosclerosis. Further research would be necessary to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this compound. Moreover, more selective ACAT1 inhibitors could offer a more targeted approach with potentially fewer off-target effects. The initial research on this compound laid important groundwork for the exploration of ACAT inhibitors as a class of anti-atherosclerotic agents.

References

- 1. yanglab.github.io [yanglab.github.io]

- 2. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiatherogenic activity of this compound sodium, sodium p-(hexadecylamino) benzoate, in the aortae of hypercholesteremic rabbits subjected to aortic endothelial cell desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of acyl-CoA:cholesterol acyltransferase activity in normal and atherosclerotic rabbit aortas: role of a cholesterol substrate pool - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of 4-(Hexadecylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hexadecylamino)benzoic acid, also known as Cetaben, is a synthetic compound recognized for its notable hypolipidemic and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the biological activity of 4-(hexadecylamino)benzoic acid, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mode of action of this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This inhibition leads to a reduction in cholesterol esterification and has been shown to decrease plasma cholesterol levels and attenuate the development of atherosclerotic lesions in preclinical models. This document serves as a detailed resource for researchers and professionals involved in the discovery and development of novel lipid-lowering and anti-atherosclerotic therapeutics.

Introduction

Hypercholesterolemia and atherosclerosis represent major risk factors for cardiovascular disease, a leading cause of morbidity and mortality worldwide. The management of elevated plasma cholesterol levels is a cornerstone of cardiovascular risk reduction. 4-(Hexadecylamino)benzoic acid (this compound) has emerged as a compound of interest due to its demonstrated ability to lower cholesterol and prevent the progression of atherosclerosis in animal models.[1] Unlike statins, which inhibit HMG-CoA reductase, 4-(hexadecylamino)benzoic acid appears to exert its effects through a distinct mechanism, primarily by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] This guide will delve into the specifics of its biological activity, presenting key data and experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of ACAT

The principal mechanism underlying the biological activity of 4-(hexadecylamino)benzoic acid is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for secretion.[3][4][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[5]

By inhibiting ACAT, 4-(hexadecylamino)benzoic acid reduces the intracellular pool of cholesteryl esters. This has several downstream consequences:

-

Reduced VLDL Assembly and Secretion: The assembly and secretion of very-low-density lipoproteins (VLDL) by the liver are dependent on the availability of cholesteryl esters. By limiting their synthesis, 4-(hexadecylamino)benzoic acid can decrease the production of these atherogenic lipoproteins.[6]

-

Inhibition of Foam Cell Formation: In the arterial wall, the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a hallmark of early atherosclerotic lesions. ACAT inhibitors can prevent this process, thereby exerting a direct anti-atherosclerotic effect.[6]

-

Decreased Cholesterol Absorption: ACAT2 in the intestine plays a role in the absorption of dietary cholesterol. Inhibition of this isoform can lead to reduced cholesterol uptake from the gut.

A study on the sodium salt of 4-(hexadecylamino)benzoic acid, this compound sodium, demonstrated its effective inhibition of cholesterol esterification catalyzed by a crude preparation of fatty acyl CoA:cholesterol acyl transferase, with a determined inhibition constant (KI) of 7.4 x 10-5 M.[1] Furthermore, in HepG2 cells, this compound was found to decrease the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters, but not into cholesterol itself, providing further evidence for its role in processes downstream of cholesterol synthesis, such as ACAT inhibition.[2]

Signaling Pathway Diagram

digraph "ACAT_Inhibition_Pathway" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

"Dietary_Cholesterol" [label="Dietary Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"];

"De_Novo_Synthesis" [label="De Novo\nCholesterol Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];

"Intracellular_Free_Cholesterol" [label="Intracellular Free\nCholesterol Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"ACAT" [label="ACAT\n(Acyl-CoA:cholesterol\nacyltransferase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4_Hexadecylamino_Benzoic_Acid" [label="4-(Hexadecylamino)benzoic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cholesteryl_Esters" [label="Cholesteryl Esters", fillcolor="#F1F3F4", fontcolor="#202124"];

"Lipid_Droplets" [label="Storage in\nLipid Droplets", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"VLDL_Assembly" [label="VLDL Assembly\n& Secretion", fillcolor="#F1F3F4", fontcolor="#202124"];

"Foam_Cell_Formation" [label="Macrophage\nFoam Cell Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

"Dietary_Cholesterol" -> "Intracellular_Free_Cholesterol";

"De_Novo_Synthesis" -> "Intracellular_Free_Cholesterol";

"Intracellular_Free_Cholesterol" -> "ACAT";

"ACAT" -> "Cholesteryl_Esters" [label="Esterification"];

"4_Hexadecylamino_Benzoic_Acid" -> "ACAT" [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"];

"Cholesteryl_Esters" -> "Lipid_Droplets";

"Cholesteryl_Esters" -> "VLDL_Assembly";

"Cholesteryl_Esters" -> "Foam_Cell_Formation";

}

Workflow for an in vitro ACAT inhibition assay.

In Vivo Hypercholesterolemic Rabbit Model

This protocol outlines a general procedure for inducing hypercholesterolemia in rabbits to evaluate the in vivo efficacy of hypolipidemic agents.[7][8][9]

Objective: To assess the effect of 4-(hexadecylamino)benzoic acid on plasma lipid levels and aortic atherosclerosis in a diet-induced hypercholesterolemia model.

Materials:

-

Male New Zealand White rabbits.

-

High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.5-1% cholesterol).

-

4-(Hexadecylamino)benzoic acid.

-

Vehicle for drug administration (e.g., carboxymethyl cellulose).

-

Blood collection supplies.

-

Equipment for lipid analysis (e.g., enzymatic assay kits for total cholesterol, LDL-C, HDL-C, triglycerides).

-

Histological staining reagents (e.g., Oil Red O).

Procedure:

-

Acclimation: Acclimate rabbits to the housing conditions for at least one week.

-

Induction of Hypercholesterolemia: Feed the rabbits a high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce a stable hypercholesterolemic state.

-

Group Allocation: Randomly divide the hypercholesterolemic rabbits into control and treatment groups.

-

Drug Administration: Administer 4-(hexadecylamino)benzoic acid orally (e.g., by gavage) to the treatment groups at different dose levels daily for a defined duration (e.g., 8-16 weeks). The control group receives the vehicle.

-

Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study to monitor plasma lipid profiles.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the aorta.

-

Atherosclerotic Lesion Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions. Quantify the lesion area as a percentage of the total aortic surface area.

-

Data Analysis: Statistically compare the plasma lipid levels and the extent of aortic lesions between the treatment and control groups.

Conclusion

4-(Hexadecylamino)benzoic acid demonstrates significant potential as a hypolipidemic and anti-atherosclerotic agent. Its primary mechanism of action, the inhibition of ACAT, distinguishes it from other classes of lipid-lowering drugs and offers a promising therapeutic strategy. The quantitative data from preclinical studies underscore its efficacy in reducing key markers of cardiovascular risk. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research is warranted to fully elucidate the specific interactions of 4-(hexadecylamino)benzoic acid with ACAT isoforms and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Phenotypic Outcomes Identified for a Public Collection of Approved Drugs from a Publicly Accessible Panel of Assays | PLOS One [journals.plos.org]

- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian acyl-CoA:cholesterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rabbit model for studying hypocholesterolemic effect of drugs and hypocholesterolemic effect of extracts of garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Understanding the Molecular Targets of Cetaben: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetaben, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with antiatherosclerotic properties. Unique among many lipid-lowering drugs, this compound's mechanism of action involves the induction of peroxisome proliferation independent of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Furthermore, it directly inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification. This dual action suggests a multifaceted approach to mitigating atherosclerosis, positioning this compound as a compound of significant interest in cardiovascular drug development. This guide provides a comprehensive overview of the known molecular targets of this compound, supported by available quantitative data, and outlines general experimental protocols relevant to its study.

Core Molecular Targets and Mechanism of Action

This compound's therapeutic effects are primarily attributed to two distinct molecular mechanisms: PPARα-independent peroxisome proliferation and inhibition of ACAT.

PPARα-Independent Peroxisome Proliferation

This compound stimulates the proliferation of peroxisomes, cellular organelles central to lipid metabolism, in a manner that does not rely on the activation of PPARα, a common target for many lipid-lowering drugs like fibrates. This atypical mechanism involves a significant increase in the activities of various peroxisomal enzymes in both the liver and kidneys.

The precise signaling cascade for this PPARα-independent pathway has not been fully elucidated in the available literature. However, it is known to result in morphological changes in liver cells, including an increase in the number and size of peroxisomes. This proliferation enhances the cellular capacity for β-oxidation of fatty acids, thereby contributing to the reduction of circulating lipids.

Caption: Proposed PPARα-independent signaling pathway of this compound.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound directly inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a form that can be stored in cells or incorporated into lipoproteins. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters in the arterial wall, a key process in the formation of atherosclerotic plaques. This inhibition also contributes to the overall reduction of plasma cholesterol levels.

Caption: Mechanism of this compound's inhibition of ACAT.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Species | Model | Dosage | Duration | Observed Effects | Reference |

| Rabbit | Hypercholesterolemic | 113 mg/kg/day | - | Decreased plasma cholesterol and aortic sterol accumulation. | [1] |

| Rabbit | Hypercholesterolemic | 27 mg/kg/day | - | Decreased aortic sterol deposition and lesion development in the abdominal aorta. | [1] |

| Rat (Wistar) | - | 50-100 mg/kg/day | 10 days | Significant increase in peroxisomal enzyme activities in liver and kidney. | [1] |

| Rat (Wistar) | - | 250 mg/kg/day | 10 days | Maximal increase in peroxisomal enzyme activities. | [1] |

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme | Source | Inhibition Constant (KI) | Reference |

| Fatty Acyl CoA:Cholesterol Acyltransferase (ACAT) | Cholesterol-fed rabbit aortae | 7.4 x 10⁻⁵ M | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the original research on this compound are not available in the public domain. However, based on the methodologies described in the cited literature, the following sections outline the general procedures for key experiments.

In Vivo Anti-atherosclerosis Studies in Rabbits

This protocol provides a general framework for evaluating the anti-atherosclerotic effects of this compound in a rabbit model.

-

Animal Model: Male New Zealand White rabbits are typically used. Hypercholesterolemia is induced by feeding a cholesterol-rich diet. Aortic de-endothelialization with a balloon catheter can be performed to accelerate lesion formation.

-

Drug Administration: this compound sodium is administered orally, mixed with the chow, at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day).

-

Blood Collection and Analysis: Blood samples are collected at regular intervals to measure plasma sterol and triglyceride levels using standard enzymatic assays.

-

Aortic Tissue Analysis: At the end of the study, rabbits are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified. Aortic sterol content (free and esterified) is determined by gas-liquid chromatography.

Measurement of Peroxisomal Enzyme Activity in Rats

This protocol describes a general method for assessing the effect of this compound on peroxisomal enzyme activities in rat liver and kidney.

-

Animal Treatment: Male Wistar rats are administered this compound orally at various doses for a specified period (e.g., 10 days).

-

Tissue Homogenization: Liver and kidney tissues are collected and homogenized in a suitable buffer.

-

Subcellular Fractionation: The homogenates are subjected to differential centrifugation to isolate the peroxisomal fraction.

-

Enzyme Assays: The activities of specific peroxisomal enzymes, such as palmitoyl-CoA oxidase and D-amino acid oxidase, are measured using spectrophotometric or fluorometric assays.

In Vitro ACAT Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against ACAT.

-

Enzyme Preparation: A crude preparation of ACAT is isolated from the aortas of cholesterol-fed rabbits.

-

Assay Reaction: The assay is performed in a reaction mixture containing the enzyme preparation, a cholesterol substrate, and a fatty acyl-CoA donor (e.g., [1-¹⁴C]oleoyl-CoA).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Quantification: The reaction is incubated, and the formation of radiolabeled cholesteryl oleate (B1233923) is quantified by thin-layer chromatography and liquid scintillation counting. The inhibition constant (KI) is determined from dose-response curves.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound presents a compelling profile as a lipid-lowering and antiatherosclerotic agent with a unique dual mechanism of action. Its ability to induce peroxisome proliferation independently of PPARα and to directly inhibit ACAT distinguishes it from other drugs in its class. While the foundational research has established these primary effects, further investigation is warranted to fully elucidate the specific signaling pathways involved in its PPARα-independent action and to explore its full therapeutic potential. The data and general protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.

References

The Inhibitory Action of Cetaben on Cholesterol Biosynthesis: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Cetaben (sodium p-(hexadecylamino)benzoate) on the cholesterol biosynthesis pathway. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's mechanism of action, presents quantitative results from key studies in a structured format, details relevant experimental protocols, and visualizes the biochemical pathways involved.

Core Mechanism of Action: Inhibition of ACAT

This compound's principal mechanism in modulating cholesterol levels is through the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and for the storage of cholesterol in cells, including those in the arterial wall. By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters.[1] This action is believed to contribute to its antiatherosclerotic properties by preventing the accumulation of esterified cholesterol within the aortic wall.[1]

Quantitative Efficacy of this compound

In-vitro and in-vivo studies have demonstrated this compound's capacity to influence cholesterol metabolism. The following tables summarize the key quantitative findings from a pivotal study in a hypercholesterolemic rabbit model.

In Vitro Efficacy

| Parameter | Value | Enzyme Source |

| Inhibitory Constant (KI) | 7.4 x 10-5 M | Fatty Acyl CoA:Cholesterol Acyl Transferase (from cholesterol-fed rabbit aortae) |

| Table 1: In Vitro Inhibition of ACAT by this compound[1] |

In Vivo Efficacy in a Hypercholesteremic Rabbit Model

| Treatment Group | Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition |

| This compound | 113 mg/kg/day | Decreased | Decreased |

| This compound | 27 mg/kg/day | No significant activity | Decreased |

| Table 2: Effects of this compound on Plasma Cholesterol and Aortic Sterol Content in Rabbits[1] |

This in-vivo study highlights a dose-dependent effect of this compound. At a higher dose, it reduces both systemic plasma cholesterol and localized aortic sterol accumulation. A lower dose, while not significantly impacting plasma cholesterol, still demonstrates a protective effect within the aorta by reducing sterol deposition.[1] The reduction in total aortic sterol content was primarily due to a decrease in esterified cholesterol, consistent with its inhibitory action on ACAT.[1]

Signaling Pathways and this compound's Point of Intervention

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's primary target, ACAT, plays a crucial role in the final stages of cholesterol processing and storage. The following diagram illustrates the cholesterol biosynthesis pathway and highlights the point of intervention for this compound.

As illustrated, while statins inhibit HMG-CoA reductase, a rate-limiting enzyme in the de novo synthesis of cholesterol, this compound acts on a different but equally important process: the esterification of free cholesterol.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies employed in the key studies cited.

In Vivo Hypercholesterolemic Rabbit Model

-

Animal Model: Male rabbits are subjected to aortic de-endothelialization using a balloon catheter to induce atherosclerotic lesions.

-

Diet: The rabbits are fed a hypercholesterolemic diet to elevate plasma cholesterol levels.

-

Drug Administration: this compound is administered orally at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day) for a defined period.[1] A control group receives a placebo.

-

Sample Collection: Blood samples are collected periodically to monitor plasma sterol concentrations. At the end of the study, the aortas are excised for analysis.

-

Aortic Sterol Content Analysis: The aorta is dissected, and the total sterol content is extracted. The extracted lipids are then separated into free and esterified sterol fractions, which are subsequently quantified.

-

Data Analysis: The effects of this compound on plasma sterol levels and aortic sterol deposition are compared between the treated and control groups.

In Vitro ACAT Inhibition Assay

-

Enzyme Preparation: A crude preparation of fatty acyl CoA:cholesterol acyl transferase is isolated from the aortas of cholesterol-fed rabbits.

-

Assay Conditions: The assay is conducted in vitro, where the enzyme preparation is incubated with cholesterol and a fatty acyl CoA substrate.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to determine its inhibitory effect.

-

Measurement of Activity: The rate of cholesterol esterification is measured, typically by using a radiolabeled substrate and quantifying the formation of radiolabeled cholesteryl esters.

-

Data Analysis: The inhibitory constant (KI) is calculated from the dose-response curve to quantify the potency of this compound as an ACAT inhibitor.[1]

The following diagram outlines the general workflow for the in vitro ACAT inhibition assay.

Conclusion

This compound demonstrates a clear inhibitory effect on the cholesterol biosynthesis pathway, specifically by targeting the ACAT enzyme. This action leads to a reduction in cholesterol esterification, which has been shown to decrease both plasma cholesterol levels at higher doses and, importantly, the accumulation of sterols in the aortic wall even at lower doses. These findings underscore the potential of this compound as an antiatherosclerotic agent. Further research is warranted to explore the full therapeutic implications of ACAT inhibition by this compound and its potential synergies with other lipid-lowering therapies.

References

Methodological & Application

Application Notes and Protocols for Cetaben in In-Vitro Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cetaben is a novel investigational agent with potential anti-neoplastic activity. These application notes provide a comprehensive guide for the in-vitro evaluation of this compound in cell culture models. The following protocols and guidelines are intended for researchers, scientists, and drug development professionals to assess the biological activity and mechanism of action of this compound. The methodologies described herein are standard assays for characterizing the effects of a new compound on cancer cell lines.

Mechanism of Action

The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that this compound may target key signaling pathways involved in cell proliferation, survival, and apoptosis. It is hypothesized that this compound inhibits the activity of one or more kinases within the PI3K/Akt/mTOR and/or the Ras/Raf/MEK/ERK signaling cascades, which are frequently dysregulated in various cancers.[1][2] These pathways play a crucial role in regulating cell cycle progression and inhibiting programmed cell death.[1] By blocking these pathways, this compound may induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.5 ± 1.5 |

| A549 | Lung Carcinoma | 8.9 ± 1.1 |

| HCT116 | Colon Carcinoma | 6.7 ± 0.9 |

| PC-3 | Prostate Adenocarcinoma | 15.3 ± 2.1 |

| U-87 MG | Glioblastoma | 9.8 ± 1.3 |

Table 2: Effect of this compound on Apoptosis Induction

The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment with this compound at two different concentrations.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Vehicle Control (0.1% DMSO) | 4.5 ± 0.5 |

| This compound (5 µM) | 35.2 ± 3.1 | |

| This compound (10 µM) | 68.7 ± 4.5 | |

| A549 | Vehicle Control (0.1% DMSO) | 3.8 ± 0.4 |

| This compound (10 µM) | 42.1 ± 3.8 | |

| This compound (20 µM) | 75.4 ± 5.2 |

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be followed.[3][4][5]

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) can be obtained from a reputable cell bank.

-

Culture Media: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

-

Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of this compound on protein expression and phosphorylation in a target signaling pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

References

Synthesis of Cetaben for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Cetaben, also known as sodium p-(hexadecylamino)benzoate. The synthesis is a two-step process commencing with the N-alkylation of p-aminobenzoic acid (PABA) with 1-bromohexadecane (B154569) to yield p-(hexadecylamino)benzoic acid. This intermediate is subsequently neutralized with sodium hydroxide (B78521) to produce the final product, this compound. This protocol includes detailed methodologies, reagent specifications, and data presentation to guide researchers in the successful synthesis and characterization of this compound for laboratory and developmental use.

Introduction

This compound is a long-chain N-alkylated derivative of p-aminobenzoic acid. While its specific biological signaling pathways are not extensively detailed in publicly available literature, it has been investigated for its anti-atherosclerotic properties[1][2]. The synthesis of this compound is a straightforward process suitable for a standard organic chemistry laboratory. The protocols provided herein are based on established methods for the N-alkylation of aminobenzoic acids and subsequent salt formation[3][4].

Data Presentation

Table 1: Reagent Specifications

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 150-13-0 | ≥99% |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 112-82-3 | ≥98% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97%, pellets |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution |

Table 2: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| p-(Hexadecylamino)benzoic Acid | C₂₃H₃₉NO₂ | 361.57 | White to off-white solid | Not reported | ~80-90% |

| This compound (Sodium p-(hexadecylamino)benzoate) | C₂₃H₃₈NNaO₂ | 383.55 | White solid | Not reported | >95% (from acid) |

Experimental Protocols

Part 1: Synthesis of p-(Hexadecylamino)benzoic Acid

This procedure describes the N-alkylation of p-aminobenzoic acid with 1-bromohexadecane.

Materials:

-

p-Aminobenzoic acid (PABA)

-

1-Bromohexadecane

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

To a 250 mL round-bottom flask, add p-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add 1-bromohexadecane (3.05 g, 10 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 80-90 °C with continuous stirring.

-

Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 300 mL of cold distilled water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. This will precipitate the p-(hexadecylamino)benzoic acid.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of distilled water to remove any remaining DMF and salts.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.

Part 2: Synthesis of this compound (Sodium p-(hexadecylamino)benzoate)

This procedure describes the conversion of p-(hexadecylamino)benzoic acid to its sodium salt, this compound.

Materials:

-

p-(Hexadecylamino)benzoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether (anhydrous)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the dried p-(hexadecylamino)benzoic acid (3.62 g, 10 mmol) in 100 mL of ethanol in a 250 mL beaker with stirring. Gentle warming may be required to achieve complete dissolution.

-

In a separate container, prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of ethanol.

-

Slowly add the ethanolic sodium hydroxide solution to the p-(hexadecylamino)benzoic acid solution with continuous stirring.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Remove the ethanol using a rotary evaporator to obtain a solid residue.

-

To isolate the product, the solid can be triturated with anhydrous diethyl ether, followed by filtration to collect the white solid.

-

Dry the final product, this compound, under vacuum to remove any residual solvent.

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Caption: Logical progression of the this compound synthesis.

References

- 1. Toxicological studies on 4-(hexadecylamino)benzoate (PHB), an agent with anti-atherosclerotic properties, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound sodium, an antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cetaben in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as 4-(hexadecylamino)benzoic acid or its sodium salt (PHB), is a hypolipidemic agent investigated for its ability to lower cholesterol levels. Its mechanism of action involves the inhibition of cholesterol biosynthesis. Notably, this compound is recognized as a peroxisome proliferator that acts independently of the peroxisome proliferator-activated receptor alpha (PPARα). These application notes provide a comprehensive overview of this compound's dosage and administration in animal models based on available preclinical research, designed to guide researchers in designing their experimental protocols.

Data Presentation

Table 1: this compound Dosage and Effects in Rodent Models

| Animal Model | Dosage | Administration Route | Vehicle | Duration | Observed Effects | Reference |

| Sprague-Dawley Rat (Male & Female) | 10 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Decrease in hemoglobin. | [1] |

| Sprague-Dawley Rat (Male & Female) | 30 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Foci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils. | [1] |

| Sprague-Dawley Rat (Male & Female) | 100 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | Deaths occurred; Foci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils. | [1] |

| Sprague-Dawley Rat (Male & Female) | 300 mg/kg/day | Oral | 3% Gum Arabic | 13 weeks | All animals died or were euthanized due to weight loss; Significant leukocytopenia; Pathological liver changes including acidophilic bodies and karyorrhexis. | [1] |

| Male Rat | Not Specified | Not Specified | Not Specified | 10 days | Increased activity of peroxisomal enzymes (acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase). | [2] |

Experimental Protocols

Protocol 1: Subacute Oral Toxicity Study of this compound in Rats

Objective: To evaluate the subacute toxicity of this compound following daily oral administration in Sprague-Dawley rats over a 13-week period.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and female

Materials:

-

This compound (sodium 4-(hexadecylamino)benzoate)

-

3% Gum Arabic solution (vehicle)

-

Oral gavage needles

-

Standard laboratory animal diet and water

Procedure:

-

Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the start of the study.

-

Group Allocation: Randomly assign animals to five groups: a vehicle control group and four this compound treatment groups.

-

Dose Preparation: Prepare a suspension of this compound in 3% gum arabic at concentrations suitable for administering doses of 10, 30, 100, and 300 mg/kg body weight. The control group receives the 3% gum arabic vehicle only.

-

Administration: Administer the prepared doses or vehicle orally via gavage once daily for 13 consecutive weeks.

-

Monitoring:

-

Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Monitor food and water consumption.

-

Perform hematological and clinical chemistry analyses at designated time points.

-

-

Necropsy and Histopathology: At the end of the 13-week period, perform a complete necropsy on all surviving animals. Collect organs for weight analysis and preserve tissues for histopathological examination. In the case of the 300 mg/kg dose group, severe liver cell damage, indicated by acidophilic bodies and karyorrhexis, was observed[1]. Foci of poorly distinguishable liver cells, mononuclear cells, and some neutrophils were noted in the 30, 100, and 300 mg/kg groups[1].

-

Data Analysis: Analyze the collected data for statistically significant differences between the treatment and control groups.

Protocol 2: Evaluation of this compound's Effect on Hepatic Enzymes in Rats

Objective: To determine the effect of this compound on the activity of mitochondrial and peroxisomal enzymes in the rat liver.

Animal Model:

-

Species: Rat

-

Sex: Male

Materials:

-

This compound

-

Appropriate vehicle for administration

-

Equipment for subcellular fractionation of liver tissue (e.g., homogenizer, centrifuge)

-

Reagents and kits for assaying mitochondrial and peroxisomal enzyme activities (e.g., glycerol-3-phosphate dehydrogenase, acyl-CoA oxidase, catalase).

Procedure:

-

Animal Treatment: Administer this compound to male rats for 10 consecutive days[2]. A control group receiving the vehicle should be included.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the livers.

-

Subcellular Fractionation: Homogenize the liver tissue and perform differential centrifugation to isolate the mitochondrial and peroxisomal fractions.

-

Enzyme Assays:

-

Measure the specific activities of key mitochondrial enzymes.

-

Measure the specific activities of key peroxisomal enzymes. This compound has been shown to increase the activity of peroxisomal enzymes such as acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase[2].

-

-

Data Analysis: Compare the enzyme activities between the this compound-treated and control groups to determine the statistical significance of any observed changes.

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for Cetaben in Lipid-Lowering Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cetaben (sodium p-(hexadecylamino) benzoate) in lipid-lowering research, with a focus on its anti-atherosclerotic properties. The information is compiled from preclinical studies and is intended to guide the design and execution of further research into the therapeutic potential of this compound.

Introduction

This compound is a compound that has demonstrated antiatherosclerotic activity in preclinical models.[1] Its mechanism of action appears to be multifactorial, involving both direct effects on the arterial wall and systemic lipid-lowering effects.[1] These properties make this compound a compound of interest for the development of new therapies to combat cardiovascular diseases associated with hyperlipidemia and atherosclerosis.

Mechanism of Action

This compound's lipid-lowering and anti-atherosclerotic effects are attributed to two primary mechanisms:

-

Systemic Lipid Reduction: At higher doses, this compound has been shown to decrease plasma cholesterol levels.[1] This systemic effect contributes to a reduced pool of lipids available for deposition in the arterial walls.

-

Direct Arterial Wall Effects: this compound directly inhibits the enzyme fatty acyl CoA:cholesterol acyl transferase (ACAT) within the aortic wall.[1] ACAT is responsible for the esterification of cholesterol, a critical step in the formation of foam cells and the development of atherosclerotic plaques. By inhibiting ACAT, this compound reduces the accumulation of esterified cholesterol in the aorta.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in a key preclinical study involving hypercholesterolemic rabbits.

| Dosage | Effect on Plasma Cholesterol | Effect on Aortic Sterol Deposition | Effect on Gross Atherosclerotic Lesions | In Vitro ACAT Inhibition (KI) |

| 113 mg/kg/day | Decreased | Decreased | Apparent Decrease | 7.4 x 10⁻⁵ M |

| 27 mg/kg/day | No significant activity | Decreased (abdominal aorta) | Decreased (abdominal aorta) | Not Applicable |

Data sourced from a study on cholesterol-fed rabbits with aortic deendothelialization.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the lipid-lowering and anti-atherosclerotic effects of this compound. These protocols are based on methodologies described in preclinical studies.[1]

In Vivo Evaluation of Anti-Atherosclerotic Activity in a Rabbit Model

This protocol is designed to assess the efficacy of this compound in reducing plasma cholesterol, aortic sterol deposition, and atherosclerotic lesion formation in a hypercholesterolemic rabbit model.

Materials:

-

Male New Zealand White rabbits

-

High-cholesterol diet

-

This compound sodium

-

Balloon catheter for aortic deendothelialization

-

Anesthesia (e.g., ketamine, xylazine)

-

Surgical instruments

-

Reagents for plasma cholesterol measurement

-

Reagents for aortic sterol content analysis

Procedure:

-

Animal Model Induction:

-

Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a specified period.

-

Perform aortic endothelial cell desquamation using a balloon catheter to induce injury and accelerate atherosclerosis.

-

-

Treatment Groups:

-

Divide the rabbits into control and treatment groups.

-

The control group receives the high-cholesterol diet and a vehicle.

-

Treatment groups receive the high-cholesterol diet and specified doses of this compound (e.g., 27 mg/kg/day and 113 mg/kg/day) administered orally.

-

-

Sample Collection and Analysis:

-

Collect blood samples at regular intervals to measure plasma cholesterol concentrations.

-

At the end of the study period, euthanize the animals and carefully excise the aortas.

-

Visually assess the incidence and severity of gross atherosclerotic lesions.

-

Homogenize aortic tissue to measure total and esterified sterol content.

-

Expected Outcomes:

-

A dose-dependent reduction in plasma cholesterol levels in the this compound-treated groups compared to the control group.

-

A significant decrease in total and esterified sterol accumulation in the aortas of this compound-treated animals.

-

A lower incidence and severity of atherosclerotic lesions in the aortas of the treatment groups.

In Vivo Experimental Workflow

In Vitro ACAT Inhibition Assay

This protocol details the procedure to determine the inhibitory effect of this compound on fatty acyl CoA:cholesterol acyl transferase (ACAT) activity.

Materials:

-

Crude preparation of ACAT from cholesterol-fed rabbit aortae

-

This compound sodium at various concentrations

-

[¹⁴C]oleoyl-CoA (or other labeled fatty acyl-CoA)

-

Cholesterol substrate

-

Reaction buffer

-

Scintillation counter and vials

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

Enzyme Preparation:

-

Isolate a crude preparation of ACAT from the aortas of cholesterol-fed rabbits.

-

-

Inhibition Assay:

-

Set up reaction tubes containing the ACAT preparation, cholesterol substrate, and reaction buffer.

-

Add this compound at a range of concentrations to the experimental tubes. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Quantification of Cholesterol Esterification:

-

Stop the reaction and extract the lipids.

-

Separate the cholesteryl esters from unesterified cholesterol using TLC.

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound.

-

Determine the inhibitory constant (KI) by plotting the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).

-

Expected Outcomes:

-

A concentration-dependent inhibition of ACAT activity by this compound.

-

Calculation of the KI value to quantify the inhibitory potency of this compound on ACAT.

Proposed Mechanism of this compound

Conclusion

This compound demonstrates promise as a lipid-lowering and anti-atherosclerotic agent with a dual mechanism of action. The provided protocols offer a framework for researchers to further investigate its therapeutic potential and elucidate its molecular pathways. Future studies could explore the long-term efficacy and safety of this compound, as well as its potential in combination with other lipid-lowering therapies.

References

Application Notes and Protocols for Preclinical Evaluation of Cetaben's Anti-Atherosclerotic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as sodium p-(hexadecylamino)benzoate, is an experimental compound with potential therapeutic applications in the treatment of atherosclerosis. Preclinical studies suggest a dual mechanism of action, involving both the reduction of plasma cholesterol levels and a direct inhibitory effect on the arterial wall enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT plays a crucial role in the formation of foam cells, a hallmark of atherosclerotic plaques, by catalyzing the esterification of intracellular cholesterol. By inhibiting ACAT, this compound may reduce the accumulation of cholesterol esters within macrophages and vascular smooth muscle cells, thereby attenuating plaque development.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy as an anti-atherosclerotic agent. The protocols and assays detailed herein are designed to rigorously assess the compound's mechanism of action and its therapeutic potential in both in vitro and in vivo models of atherosclerosis.

I. In Vitro Efficacy and Mechanism of Action Studies

Objective:

To elucidate the cellular and molecular mechanisms underlying this compound's anti-atherosclerotic effects, with a primary focus on its impact on cholesterol metabolism and inflammatory pathways in key cell types involved in atherogenesis.

A. Experiment 1: ACAT Inhibition Assay

Protocol:

-

Cell Culture: Culture human monocyte-derived macrophages (THP-1 differentiated with PMA) and human aortic smooth muscle cells (HASMC) in appropriate media.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

ACAT Activity Measurement: Prepare cell lysates and measure ACAT activity using a commercially available ACAT activity assay kit. This assay typically measures the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.

-

Data Analysis: Determine the IC50 value of this compound for ACAT inhibition.

B. Experiment 2: Cholesterol Esterification and Foam Cell Formation Assay

Protocol:

-

Cell Culture and Differentiation: Differentiate THP-1 monocytes into macrophages.

-

Lipid Loading: Incubate macrophages with acetylated low-density lipoprotein (acLDL) or oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.

-